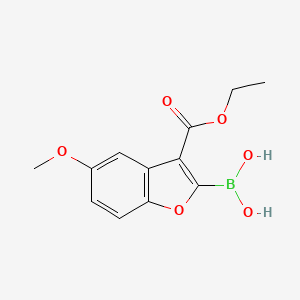
Ethyl 2,7-dimethoxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2,7-Dimethoxy-1-naphthoat: ist eine organische Verbindung, die zur Klasse der Naphthoate gehört. Sie zeichnet sich durch das Vorhandensein von zwei Methoxygruppen aus, die an den Naphthalinring gebunden sind, sowie durch eine Ethylester-Funktionsgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-2,7-Dimethoxy-1-naphthoat erfolgt typischerweise durch Veresterung von 2,7-Dimethoxy-1-naphthoesäure mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure zum Ester sicherzustellen.
Industrielle Produktionsverfahren: In einem industriellen Umfeld kann die Produktion von Ethyl-2,7-Dimethoxy-1-naphthoat kontinuierliche Verfahren zur Steigerung der Effizienz und Ausbeute umfassen. Die Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann den Produktionsprozess weiter optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ethyl-2,7-Dimethoxy-1-naphthoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid können eingesetzt werden.
Substitution: Halogenierungsmittel oder Nucleophile können Substitutionsreaktionen erleichtern.
Hauptprodukte:
Oxidation: Bildung von Naphthochinonen.
Reduktion: Umwandlung in Alkoholderivate.
Substitution: Bildung verschiedener substituierter Naphthoate.
Wissenschaftliche Forschungsanwendungen
Chemie: Ethyl-2,7-Dimethoxy-1-naphthoat wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Baustein in der organischen Synthese.
Biologie und Medizin: Seine Derivate können biologische Aktivitäten wie Antikrebs-, antibakterielle oder antimykotische Eigenschaften aufweisen .
Industrie: Im Industriesektor kann Ethyl-2,7-Dimethoxy-1-naphthoat bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2,7-Dimethoxy-1-naphthoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel können seine Derivate als Inhibitoren von Enzymen oder Rezeptoren wirken und so biologische Pfade modulieren. Der genaue Mechanismus hängt von der spezifischen Anwendung und der Art des Derivats ab .
Wirkmechanismus
The mechanism of action of Ethyl 2,7-dimethoxy-1-naphthoate involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the derivative .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Methyl-2,7-Dimethoxy-1-naphthoat
- Ethyl-1,4-Dimethoxy-2-naphthoat
- 5-Benzoyl-1,4-naphthochinon
Vergleich: Ethyl-2,7-Dimethoxy-1-naphthoat ist aufgrund der spezifischen Positionierung der Methoxygruppen am Naphthalinring einzigartig. Dieses Strukturmerkmal kann seine Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen beeinflussen .
Schlussfolgerung
Ethyl-2,7-Dimethoxy-1-naphthoat ist eine vielseitige Verbindung mit großem Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Gut in der organischen Synthese, der medizinischen Chemie und der industriellen Produktion.
Eigenschaften
Molekularformel |
C15H16O4 |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
ethyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-19-15(16)14-12-9-11(17-2)7-5-10(12)6-8-13(14)18-3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
VPONTRGOQMJDQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


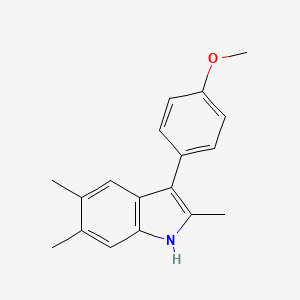


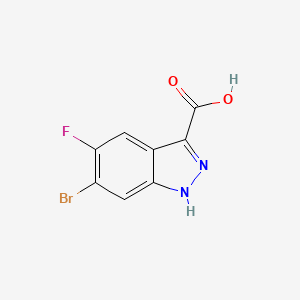
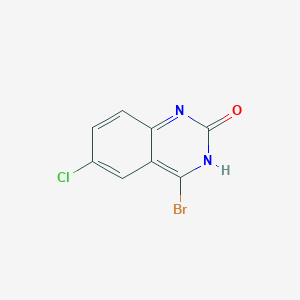
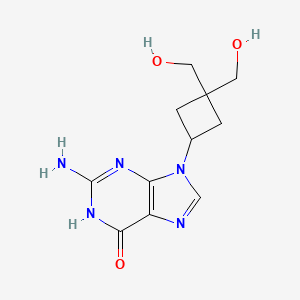
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)

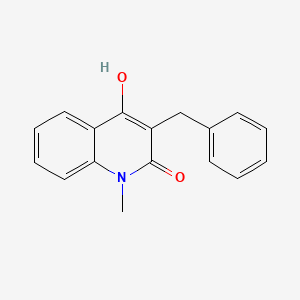

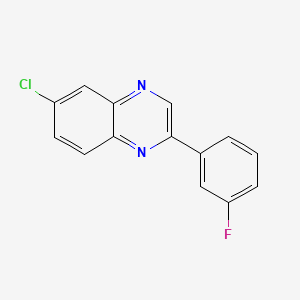

![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
